Gelomulide A Gelomulide A Gelomulide A is a natural product found in Suregada multiflora with data available.
Brand Name: Vulcanchem
CAS No.: 122537-59-1
VCID: VC0211231
InChI: InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3/t13-,14-,15+,16+,18-,21-,22+/m1/s1
SMILES: CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O
Molecular Formula: C22H30O5
Molecular Weight: 374.5 g/mol

Gelomulide A

CAS No.: 122537-59-1

Cat. No.: VC0211231

Molecular Formula: C22H30O5

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Gelomulide A - 122537-59-1

Specification

CAS No. 122537-59-1
Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
IUPAC Name [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate
Standard InChI InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3/t13-,14-,15+,16+,18-,21-,22+/m1/s1
SMILES CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O
Canonical SMILES CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O
Appearance Powder

Introduction

Chemical Structure and Identification

Gelomulide A is a naturally occurring diterpene lactone with a complex pentacyclic structure. The compound possesses a distinct structural framework characterized by a γ-lactone ring system integrated into a modified abietane skeleton.

Basic Identification Parameters

Gelomulide A is identified through several standard chemical identifiers and parameters as outlined below:

ParameterValue
PubChem CID14286064
CAS Number122537-59-1
Molecular FormulaC₂₂H₃₀O₅
Molecular Weight374.5 g/mol
IUPAC Name[(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate

The compound features seven stereogenic centers, contributing to its complex three-dimensional structure, which has been elucidated through advanced spectroscopic techniques including NMR and X-ray crystallography .

Structural Characteristics

Gelomulide A belongs to the abietane class of diterpenoids, with specific modifications that distinguish it from other members of this group. Its structure includes:

  • A pentacyclic framework with a 5,11,15,15-tetramethyl substitution pattern

  • A γ-lactone ring (16,12-olide system)

  • An acetate ester group at the C-14 position

  • A double bond at the C-4 position

  • Multiple stereogenic centers contributing to its complex three-dimensional arrangement

This unique structure contributes to both its chemical properties and biological activities.

Physical and Chemical Properties

Understanding the physical and chemical properties of Gelomulide A is essential for both research applications and potential therapeutic development. The compound demonstrates several distinctive properties that influence its behavior in biological systems.

Physical Properties

PropertyValueReference
Physical StateWhite amorphous solid
Molecular Weight374.5 g/mol
Exact Mass374.20932405 Da
Topological Polar Surface Area65.1 Ų
Complexity767
Heavy Atom Count27
XLogP3-AA2.9
Rotatable Bond Count2

Chemical Characteristics

Gelomulide A features several functional groups that influence its chemical behavior:

  • The presence of a lactone ring system contributes to its stability under physiological conditions

  • The acetate ester group serves as a potential site for enzymatic hydrolysis

  • The compound contains no hydrogen bond donors but five hydrogen bond acceptors, influencing its solubility profile and potential for molecular interactions

  • Its moderate lipophilicity (XLogP3-AA = 2.9) suggests a balanced distribution between aqueous and lipid environments

These properties significantly influence the compound's pharmacokinetic behavior and potential biological activities.

Natural Sources and Isolation

Botanical Sources

Gelomulide A has been primarily isolated from plants belonging to the genus Suregada (family Euphorbiaceae). The primary reported source is Suregada multiflora A. Juss. (synonymous with Gelonium multiflorum), a medicinal plant traditionally used for treating hepatic disorders and gum diseases .

The compound is distributed in various plant tissues, with significant concentrations reported in:

  • Bark of Suregada multiflora

  • Leaves of Suregada multiflora

Isolation and Purification Techniques

The isolation of Gelomulide A typically involves:

  • Collection and preparation of plant material (primarily bark or leaves)

  • Extraction using dichloromethane-methanol (1:1) mixtures

  • Fractionation through bioassay-guided approaches

  • Purification using chromatographic techniques including column chromatography and preparative HPLC

  • Structural elucidation through spectroscopic methods, particularly NMR analyses

These isolation procedures yield relatively small quantities of pure Gelomulide A, which has implications for its commercial availability and research applications.

Related Compounds and Structure-Activity Relationships

Other Gelomulides

Gelomulide A is part of a broader family of diterpene lactones isolated from Suregada species. Other members of this family include:

CompoundMolecular FormulaDistinguishing Structural Features
Gelomulide MC₂₄H₃₀O₇Contains β-acetoxy groups at positions 1 and 7 and a β-epoxy group across positions 8 and 14
Gelomulide NC₂₄H₃₂O₇Features a naphthofuran structure with a distinctive stereochemical arrangement
Gelomulide F-Subject of biotransformation studies with Saccharomyces cerevisiae
Gelomulide G-Undergoes microbial transformation with Aspergillus niger and Cunninghamella elegans

These related compounds share the core diterpene lactone structure but differ in their substitution patterns and stereochemical configurations, which potentially influences their biological activities.

Novel Diterpene Lactones from Suregada multiflora

Research has identified additional diterpene lactones from Suregada multiflora, including suregadolides A and B, which possess a novel skeleton containing a cyclopropane ring bridging C-3 and C-4 of the abietane skeleton . These compounds represent important structural variations within this class of natural products and provide insights into the biosynthetic capabilities of Suregada species.

Biotransformation Studies

Biotransformation studies involving related gelomulides provide insights into potential metabolic pathways that might also apply to Gelomulide A. Fermentation of Gelomulide F with Saccharomyces cerevisiae transformed it to Gelomulide D and E, while treatment with 2N KOH yielded Gelomulide D .

Similarly, microbial transformation of Gelomulide G with Aspergillus niger produced two new metabolites: 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide and 3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olide .

These biotransformation studies highlight the potential for enzymatic modifications of the gelomulide skeleton, which could influence both pharmacokinetic properties and biological activities of these compounds.

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